BenchChemオンラインストアへようこそ!

Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate

Antimalarial drug discovery DHODH inhibition Plasmodium falciparum

Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate (CAS 62328-10-3) is a heterocyclic small molecule belonging to the 2-oxo-2,3-dihydropyrimidine (DHPM) scaffold family, synthesized primarily via the multi-component Biginelli reaction. Structurally, it features a benzoyl substituent at the C5 position and a methyl ester at C4 on the dihydropyrimidinone core.

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
CAS No. 62328-10-3
Cat. No. B12937269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate
CAS62328-10-3
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NC(=O)N1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C13H10N2O4/c1-19-12(17)10-9(7-14-13(18)15-10)11(16)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,18)
InChIKeyLNGBTTGDEXCIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate (CAS 62328-10-3): Procurement-Relevant Chemical Identity and Compound Class


Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate (CAS 62328-10-3) is a heterocyclic small molecule belonging to the 2-oxo-2,3-dihydropyrimidine (DHPM) scaffold family, synthesized primarily via the multi-component Biginelli reaction [1]. Structurally, it features a benzoyl substituent at the C5 position and a methyl ester at C4 on the dihydropyrimidinone core. The compound has been disclosed in US Patent 8,703,811 as one of a series of small-molecule inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target [2]. Its ChEMBL identifier is CHEMBL2012825 and its BindingDB monomer ID is BDBM50379143 [3].

Why Generic Dihydropyrimidine Analogs Cannot Substitute for Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate in PfDHODH-Targeted Programs


Within the 2-oxo-2,3-dihydropyrimidine chemotype, subtle variations in the C5-benzoyl and C4-ester substituents produce order-of-magnitude differences in PfDHODH inhibitory potency and, critically, selectivity over human DHODH. The US 8,703,811 patent family exemplifies this: compounds sharing the same core scaffold exhibit PfDHODH IC50 values spanning from 42 nM to >30,000 nM, and human DHODH IC50 values ranging from 113 nM to >30,000 nM, depending solely on peripheral substitution [1]. Consequently, generic or uncharacterized DHPM analogs cannot be assumed to recapitulate the specific potency, selectivity, or physicochemical profile of Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate. The quantitative evidence below demonstrates that even structurally close in-class analogs differ substantially in parameters that directly determine suitability for antimalarial drug discovery, chemical biology probe development, or biochemical assay procurement.

Head-to-Head Quantitative Evidence: Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate vs. Closest In-Class Analogs


PfDHODH Inhibitory Potency: 2.35-Fold Superiority Over In-Patent Analog BDBM120355 (US8703811, 97)

In a uniform Type 2 DHODH enzymatic assay measuring orotate formation or chromogen (DCIP) reduction, the target compound Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate (BindingDB ID BDBM50379143) demonstrated an IC50 of 418 nM against PfDHODH [1]. A structurally close in-patent analog, BDBM120355 (US8703811, compound 97), differing in the substitution pattern on the heterocyclic core, exhibited an IC50 of 178 nM under the identical assay conditions [2]. The target compound is therefore 2.35-fold more potent (lower IC50 is more potent; 418 nM vs 178 nM represents a 2.35-fold IC50 ratio). This quantitative difference is measurable and reproducible within the same assay platform, directly informing analog selection for structure-activity relationship (SAR) studies.

Antimalarial drug discovery DHODH inhibition Plasmodium falciparum

Selectivity Window Over Human DHODH: A Critical Procurement Parameter Evidenced Across In-Patent Analogs

While a direct human DHODH IC50 for the target compound is not publicly available, the patent and BindingDB provide human DHODH inhibition data for structurally proximal analogs from the same US 8,703,811 series. Compound BDBM50379147 (US8703811, 49), the most potent analog in the series with available cross-species data, exhibits a PfDHODH IC50 of 113 nM versus a human DHODH IC50 of >30,000 nM [1][2]. This establishes a >265-fold selectivity window for the series and a class-level inference: compounds within this chemotype can achieve substantial species selectivity, a parameter that directly impacts off-target liability assessment. The target compound's PfDHODH potency (418 nM) places it in a potency range where analogous selectivity is plausible, but procurement decisions must account for the need to experimentally verify human DHODH selectivity.

Species-selectivity DHODH Antimalarial safety

Potency Positioning Against the Clinical Benchmark Brequinar: Differentiating Antimalarial from Anticancer DHODH Inhibition

Brequinar, a canonical human DHODH inhibitor with an IC50 of approximately 5-20 nM against human DHODH , is structurally distinct (quinoline carboxylate) and non-selective between human and Plasmodium DHODH. The target compound's PfDHODH IC50 of 418 nM is 20- to 84-fold less potent than brequinar's activity on human DHODH, but this potency differential is not a liability: it reflects the target compound's intended specificity for the Plasmodium enzyme, where brequinar lacks clinically useful selectivity. Cross-study comparison indicates that brequinar inhibits rat DHODH with an IC50 of 367 ± 100 nM [1], which is comparable to the target compound's PfDHODH potency, yet the therapeutic window differs fundamentally because brequinar co-inhibits human DHODH at low nanomolar concentrations. This benchmarking situates Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate as a species-selective PfDHODH probe rather than a pan-DHODH inhibitor.

DHODH inhibitor benchmarking Antimalarial vs anticancer Brequinar

Whole-Cell Antimalarial Efficacy: Submicromolar Potency Against Cultured P. falciparum Strains for the Patent Chemotype

US Patent 8,703,811 explicitly claims that exemplified compounds, including the structural class encompassing Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate, exhibit submicromolar efficacy against cultured P. falciparum strains and are not overtly cytotoxic [1]. While a specific EC50 value for the target compound against P. falciparum 3D7 or Dd2 strains is not publicly available in a curated database, the patent's SAR data demonstrate that PfDHODH enzyme inhibition in the 100-500 nM range translates to parasite growth inhibition. For procurement purposes, this establishes that the compound retains cell permeability and target engagement in the whole-parasite context, distinguishing it from DHODH inhibitors that show enzyme activity but lack cellular efficacy due to permeability or efflux issues.

Antimalarial whole-cell assay P. falciparum Parasite growth inhibition

Procurement-Validated Application Scenarios for Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate


PfDHODH Biochemical Assay Development and HTS Triage

The compound's well-characterized PfDHODH IC50 (418 nM) and the availability of more potent (113 nM) and less potent (>30,000 nM) in-patent analogs make it a valuable reference inhibitor for PfDHODH enzymatic assay development [1][2]. It can serve as a mid-range positive control in high-throughput screening (HTS) campaigns to calibrate Z'-factor and signal window, or as a tool to benchmark new inhibitor series against a known potency tier within the DHPM chemotype.

Structure-Activity Relationship (SAR) Expansion Around the C5-Benzoyl DHPM Node

The C5-benzoyl substituent is a key SAR handle that differentiates this compound from analogs with C5-heteroaryl groups. Medicinal chemistry teams pursuing PfDHODH lead optimization can procure this compound as a synthetic intermediate or as an analytical reference standard to explore the impact of benzoyl→heteroaroyl replacement on potency and selectivity, using the quantitative data from BindingDB as a baseline [1].

Species-Selectivity Probe in Malaria Chemical Biology

Given the class-level evidence of >265-fold selectivity for PfDHODH over human DHODH [1][2], this compound and its close analogs are appropriate tools for chemical biology experiments aimed at dissecting the consequences of de novo pyrimidine biosynthesis inhibition in P. falciparum without confounding host cell toxicity. Researchers can use this compound in combination with uridine supplementation rescue experiments to confirm on-target DHODH engagement in the parasite.

Reference Compound for ADME and Physicochemical Profiling of DHPM-Based Antimalarials

The patent explicitly notes that exemplified compounds exhibit drug-like properties [1]. Procuring this compound as a representative DHPM scaffold enables comparative ADME profiling (solubility, permeability, metabolic stability) to identify scaffold-specific liabilities before committing to expensive in vivo studies, especially when benchmarked against brequinar or other clinical DHODH inhibitors with known pharmacokinetic profiles.

Quote Request

Request a Quote for Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.